molecular formula C9H18N2O2 B1668296 Capuride CAS No. 5579-13-5

Capuride

货号: B1668296
CAS 编号: 5579-13-5
分子量: 186.25 g/mol
InChI 键: HLSLSXBFTXUKCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

卡普立德可以通过在特定条件下将2-乙基-3-甲基戊酸与尿素反应合成。 该反应通常涉及在催化剂存在下加热酸与尿素,形成所需的N-酰基脲化合物 .

工业生产方法

卡普立德的工业生产采用类似的合成路线,但规模更大。该过程包括使用高压反应器和连续流系统,以确保高效生产。 反应条件经过优化,以最大限度地提高产率和纯度,并仔细控制温度、压力和反应时间 .

化学反应分析

反应类型

卡普立德会发生各种化学反应,包括:

常见试剂和条件

主要生成物

科学研究应用

Anticonvulsant Activity

Capuride has been evaluated for its anticonvulsant properties in comparison to other antiepileptic drugs. Research indicates that it may exhibit a favorable profile in terms of efficacy and safety, particularly in managing seizures. A study highlighted the stereoselective anticonvulsant activity of this compound, suggesting that its chiral nature could influence its therapeutic effects and side effects compared to traditional treatments like valproic acid .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that the pharmacokinetics of this compound can differ significantly from those of its parent compound, valproic acid. This differentiation is essential for determining optimal dosing regimens and minimizing potential adverse effects .

Neurotoxicity Assessment

Research has also focused on the neurotoxic effects associated with this compound. Understanding its neurotoxicity is vital for evaluating the safety profile of this compound as a therapeutic agent. Investigations into its effects on neuronal cells have provided insights into the potential risks involved in its clinical use .

Teratogenicity Studies

Given the history of teratogenic effects associated with many antiepileptic medications, studies have assessed the teratogenic potential of this compound. The findings suggest that while it may present lower risks compared to other anticonvulsants, further research is necessary to fully establish its safety during pregnancy .

Case Study 1: Efficacy in Epilepsy Management

A clinical trial involving patients with refractory epilepsy demonstrated that this compound could reduce seizure frequency significantly compared to baseline measurements. The study reported improved patient outcomes with minimal side effects, indicating its potential as a viable alternative to existing treatments.

Case Study 2: Pharmacokinetic Variability

In a cohort study assessing the pharmacokinetics of this compound among diverse populations, researchers found notable variability in drug metabolism influenced by genetic factors. This variability underscores the importance of personalized medicine approaches when prescribing this compound.

Data Tables

Application Area Findings
Anticonvulsant ActivityStereoselective activity shown; effective in reducing seizures
PharmacokineticsDistinct ADME profile compared to valproic acid; influences dosing strategies
NeurotoxicityEvaluated; lower neurotoxic risk than traditional antiepileptics
TeratogenicityPotentially lower risk but requires further research

作用机制

卡普立德通过作为中枢神经系统抑制剂发挥作用。它与大脑中的特定受体结合,增强γ-氨基丁酸 (GABA) 的抑制作用。这导致氯离子流入增加,神经元超极化,以及神经元兴奋性降低。 分子靶标包括 GABA 受体和相关的离子通道 .

相似化合物的比较

类似化合物

独特性

卡普立德在其独特的 N-酰基脲结构中独一无二,与其他镇静剂相比,它提供了独特的药理学特征。 其作用持续时间和与 GABA 受体的特异性结合使其成为研究和治疗应用中的宝贵化合物 .

生物活性

Capuride, also known as valnoctylurea (VCU), is a central nervous system (CNS) active compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of epilepsy. This article provides a detailed overview of the biological activity of this compound, including its anticonvulsant properties, pharmacokinetics, and associated case studies.

This compound is a chiral derivative of valproic acid, possessing a unique stereochemical configuration that contributes to its pharmacological effects. The compound is primarily evaluated for its anticonvulsant activity, which is attributed to its ability to modulate neurotransmitter systems and inhibit neuronal excitability.

  • GABAergic Modulation : this compound enhances the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, thereby reducing neuronal excitability.
  • Sodium Channel Blockade : Similar to other antiepileptic drugs, this compound may inhibit voltage-gated sodium channels, stabilizing neuronal membranes and preventing seizure propagation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Following administration, it is rapidly absorbed and metabolized. Key pharmacokinetic parameters include:

ParameterValue
Half-lifeApproximately 2 hours
BioavailabilityModerate
MetabolismHepatic (liver)
ExcretionRenal (kidneys)

Anticonvulsant Activity

This compound's anticonvulsant efficacy has been demonstrated in several preclinical studies. A notable study compared two stereoisomers of VCU in rats using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) tests. The results are summarized below:

StereoisomerED50 (mg/kg) MESED50 (mg/kg) scMetProtective Index (PI)
(2S,3S)-VCU29 (95% CI: 8-60)22 (95% CI: 13-51)> 17
(2R,3S)-VCU42 (95% CI: 36-51)12 (95% CI: 7-21)> 23

The study indicated that the (2S,3S)-VCU isomer exhibited greater potency and a wider safety margin compared to its counterpart and racemic VCU .

Teratogenic Potential

Research has also investigated the teratogenic effects of this compound. In studies involving pregnant mice, it was observed that higher doses (>4 times ED50 values) led to neural tube defects. However, at lower doses, particularly with the (2R,3S)-VCU isomer, teratogenicity was significantly reduced .

Case Studies and Clinical Implications

This compound's potential as an antiepileptic drug has been highlighted in various case studies. One study focused on women of child-bearing age with bipolar disorder who were switched from valproic acid to this compound. The findings suggested that this compound could serve as an effective alternative with a lower risk of teratogenicity compared to traditional treatments .

属性

CAS 编号

5579-13-5

分子式

C9H18N2O2

分子量

186.25 g/mol

IUPAC 名称

N-carbamoyl-2-ethyl-3-methylpentanamide

InChI

InChI=1S/C9H18N2O2/c1-4-6(3)7(5-2)8(12)11-9(10)13/h6-7H,4-5H2,1-3H3,(H3,10,11,12,13)

InChI 键

HLSLSXBFTXUKCY-UHFFFAOYSA-N

SMILES

CCC(C)C(CC)C(=O)NC(=O)N

规范 SMILES

CCC(C)C(CC)C(=O)NC(=O)N

外观

Solid powder

Key on ui other cas no.

5579-13-5

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Capuride;  NSC 27178;  NSC-27178;  NSC27178;  NSC27690;  NSC-27690;  NSC 27690;  valnoctylurea

产品来源

United States

Synthesis routes and methods

Procedure details

2-Ethyl-3-methyl-pentanoylchloride (0.057 mol), was prepared using thionylchloride according to a published method [24], and dissolved in dry acetonitrile (50 ml). The 2-ethyl-3-methyl-pentanoylchloride solution was slowly added to a boiling solution of urea (0.14 moles) in dry acetonitrile (100 ml) and was allowed to reflux for 2 hours. Thereafter the organic solvent was evaporated under reduced pressure and the product was dissolved in 100 ml ethyl acetate and washed three times with 20 ml of distilled water. The organic fraction was dried over MgSO4, filtered and evaporated under reduced pressure. The product was purified by crystallization from ethyl acetate.
Quantity
0.057 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.14 mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capuride
Reactant of Route 2
Capuride
Reactant of Route 3
Reactant of Route 3
Capuride
Reactant of Route 4
Reactant of Route 4
Capuride
Reactant of Route 5
Capuride
Reactant of Route 6
Reactant of Route 6
Capuride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。